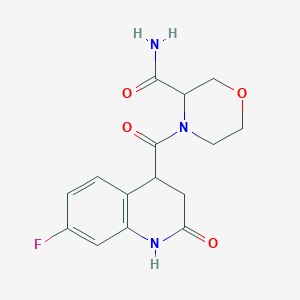
4-(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)morpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)morpholine-3-carboxamide is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and morpholine moieties in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)morpholine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the morpholine and carboxamide groups. Key steps may include:
Formation of the quinoline core: This can be achieved through cyclization reactions involving appropriate precursors such as anilines and ketones.
Fluorination: Introduction of the fluorine atom at the 7-position of the quinoline ring, often using reagents like N-fluorobenzenesulfonimide (NFSI).
Coupling reactions: Attachment of the morpholine and carboxamide groups through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized under strong oxidative conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its quinoline core, which is known for its biological activity.
Biological Studies: The compound can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes or receptors.
Materials Science: Its unique structure may be explored for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)morpholine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, potentially leading to anticancer activity. The morpholine group may enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Another quinoline derivative with antibacterial properties.
7-fluoro-2,3-dihydro-1H-indole-2,3-dione: A related compound with a similar fluorinated quinoline structure.
Uniqueness
4-(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)morpholine-3-carboxamide is unique due to the presence of both morpholine and carboxamide groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
4-(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4/c16-8-1-2-9-10(6-13(20)18-11(9)5-8)15(22)19-3-4-23-7-12(19)14(17)21/h1-2,5,10,12H,3-4,6-7H2,(H2,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJITZZPNOUQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2CC(=O)NC3=C2C=CC(=C3)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-Oxo-2-(1-thiophen-2-ylethylamino)ethyl]morpholine-3-carboxamide](/img/structure/B7057847.png)
![1-N'-cyclopropyl-1-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]cyclobutane-1,1-dicarboxamide](/img/structure/B7057855.png)
![4-[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl]morpholine-3-carboxamide](/img/structure/B7057862.png)
![1,4-Bis[(1-hydroxycyclobutyl)methyl]-1,4-diazepan-6-ol](/img/structure/B7057869.png)
![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7057883.png)
![1-[(2-Methyl-1,3-dihydroinden-2-yl)methyl]-3-(3-methylpyridin-4-yl)urea](/img/structure/B7057891.png)
![N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide](/img/structure/B7057898.png)

![N-[2-(2,6-dichlorophenyl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7057911.png)
![N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B7057913.png)
![5-[4-(Thiophene-2-carbonyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid](/img/structure/B7057918.png)
![2-[4-[(1-tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B7057932.png)
![N-[2-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]ethyl]-1,4-dithiane-2-carboxamide](/img/structure/B7057933.png)
![5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7057943.png)
